![molecular formula C9H13IN2O B2734574 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one CAS No. 1538809-19-6](/img/structure/B2734574.png)
5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including those similar to 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one, are synthesized using various methods that highlight their potential for chemical versatility and application in medicinal chemistry. For instance, studies have developed novel protocols for synthesizing polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, offering good to excellent yields and regiospecific outcomes (Quiroga et al., 2007). These methods underscore the adaptability of pyrimidine chemistry for generating structurally diverse molecules.
The synthesis of pyrimidine derivatives under microwave irradiation has been shown to be an efficient process, enabling the production of compounds like pyrimido[4,5-d]pyrimidine-2,5-dione derivatives in high yields. This highlights the efficiency of modern synthesis techniques in producing complex pyrimidine-based structures (Dabiri et al., 2007).
Biological and Medicinal Applications
Pyrimidine derivatives exhibit a wide range of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. Research into novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrates these compounds' promising antioxidant activity, suggesting potential therapeutic applications (Rani et al., 2012).
The development of pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents is an area of significant interest, with several studies synthesizing new derivatives to evaluate their biological activities. These compounds have shown promising results in inhibiting cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
properties
IUPAC Name |
5-iodo-2-pentan-3-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-3-6(4-2)8-11-5-7(10)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJWJFLJYKLBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC=C(C(=O)N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.